2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-(3-pyridazinyl)-
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Overview
Description
2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-(3-pyridazinyl)- is a heterocyclic compound that belongs to the benzimidazole family This compound is characterized by a fused ring system consisting of a benzene ring and an imidazole ring, with additional functional groups that contribute to its unique chemical properties
Preparation Methods
The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-(3-pyridazinyl)- can be achieved through several synthetic routes. One common method involves the cyclocarbonylation of 1,2-diaminobenzenes. This process typically uses reagents such as 1,1’-carbonyldiimidazole, phosgene, triphosgene, and ureas . Another approach involves the transformation of benzimidazolium salts, which can be achieved through ring-opening reactions and C–O bond cleavage . Industrial production methods often require precisely controlled reaction conditions, high temperatures, and long reaction times to ensure high yields and purity of the final product.
Chemical Reactions Analysis
2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-(3-pyridazinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include derivatives with modified functional groups that enhance the compound’s properties for specific applications.
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it has been investigated for its potential as an antidiabetic, antibacterial, and antifungal agent . It also shows promise as a histamine H3-receptor antagonist for central nervous system indications and as an inhibitor of tubulin polymerization . In materials science, derivatives of this compound have been explored for their use as high-energy materials due to their thermal stability and energetic characteristics . Additionally, it serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in various industrial processes.
Mechanism of Action
The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-(3-pyridazinyl)- involves its interaction with specific molecular targets and pathways. For instance, as a histamine H3-receptor antagonist, it binds to the H3 receptor and inhibits its activity, which can modulate neurotransmitter release in the central nervous system . As an inhibitor of tubulin polymerization, it binds to tubulin and prevents its assembly into microtubules, disrupting cellular processes such as mitosis . These interactions highlight the compound’s potential therapeutic applications.
Comparison with Similar Compounds
2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-(3-pyridazinyl)- can be compared with other benzimidazole derivatives, such as 2H-Benzimidazol-2-one, 5-amino-1,3-dihydro- and 4-(1,3-Dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)phenyl)dimethylamine . While these compounds share a similar core structure, their functional groups and substituents confer different chemical properties and applications. For example, 5-amino-1,3-dihydro-2H-benzimidazol-2-one has been studied for its potential as a high-energy material, whereas 4-(1,3-Dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)phenyl)dimethylamine is used as an electron donor molecule for n-type doping . The unique combination of functional groups in 2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-(3-pyridazinyl)- makes it particularly versatile for various scientific and industrial applications.
Properties
CAS No. |
89660-04-8 |
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Molecular Formula |
C12H10N4O |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
1-methyl-3-pyridazin-3-ylbenzimidazol-2-one |
InChI |
InChI=1S/C12H10N4O/c1-15-9-5-2-3-6-10(9)16(12(15)17)11-7-4-8-13-14-11/h2-8H,1H3 |
InChI Key |
SBNSPEVRIMYHNO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=O)C3=NN=CC=C3 |
Origin of Product |
United States |
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